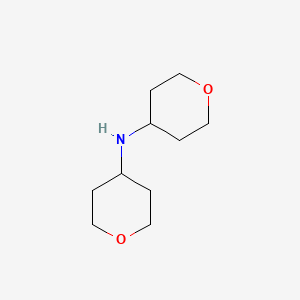

Bis(4-tetrahydropyranyl)amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(oxan-4-yl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-12-6-2-9(1)11-10-3-7-13-8-4-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPWWQFNGOWXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652789 | |

| Record name | N-(Oxan-4-yl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080028-76-7 | |

| Record name | Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Oxan-4-yl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Tetrahydropyranyl Amine and Its Derivatives

Direct Synthetic Routes to Bis(4-tetrahydropyranyl)amine

Direct synthetic routes to this compound primarily involve the preparation of a 4-aminotetrahydropyran (B1267664) intermediate, which can then be further functionalized to yield the target secondary amine. This two-stage approach allows for flexibility in the introduction of the second tetrahydropyranyl moiety.

Established Protocols and Key Reagents

The synthesis of the key intermediate, 4-aminotetrahydropyran, can be accomplished through several established protocols. One common method is the reduction of dihydro-2H-pyran-4(3H)-one oxime. This transformation is typically carried out using a reducing agent such as Raney Nickel in a methanol (B129727) solvent under a hydrogen atmosphere. chemicalbook.com The reaction proceeds at room temperature and, after filtration of the catalyst and removal of the solvent, yields 4-aminotetrahydropyran. chemicalbook.com

Another approach involves the reaction of a 4-substituted tetrahydropyran (B127337) with a hydrazine, followed by decomposition of the resulting 4-hydrazinotetrahydropyran intermediate in the presence of a catalyst like Raney nickel or a noble metal catalyst. google.com

Once 4-aminotetrahydropyran is obtained, the formation of this compound can be achieved through N-alkylation. A plausible method is the reaction of 4-aminotetrahydropyran with a suitable 4-tetrahydropyranyl electrophile, such as 4-bromotetrahydropyran. Alternatively, reductive amination of tetrahydropyran-4-one with 4-aminotetrahydropyran represents a highly effective strategy. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which selectively reduces the intermediate imine to the desired secondary amine. masterorganicchemistry.com

Below is a table summarizing a potential synthetic route:

| Step | Reactants | Reagents/Catalysts | Product | Yield (%) |

| 1 | Dihydro-2H-pyran-4(3H)-one oxime | Raney Ni, H₂, Methanol | 4-Aminotetrahydropyran | 57% chemicalbook.com |

| 2 | 4-Aminotetrahydropyran, Tetrahydro-4H-pyran-4-one | NaBH₃CN or NaBH(OAc)₃ | This compound | Not specified |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of both the 4-aminotetrahydropyran synthesis and the subsequent N-alkylation. For the reduction of the oxime, factors such as catalyst loading, hydrogen pressure, and reaction time can be adjusted to improve the efficiency of the conversion.

In the reductive amination step, the choice of reducing agent and solvent, as well as the reaction pH, can significantly impact the outcome. Sodium cyanoborohydride is often preferred as it is less reactive towards carbonyl groups at neutral pH, allowing for the efficient formation of the imine intermediate before reduction. masterorganicchemistry.com The use of Lewis acids can also be explored to activate the carbonyl group of tetrahydropyran-4-one towards nucleophilic attack by the amine.

Advanced Approaches to Constructing Bis-Tetrahydropyranyl Scaffolds

Advanced synthetic methodologies primarily focus on the construction of the tetrahydropyran ring itself, often with a high degree of stereocontrol. These methods are fundamental to accessing complex derivatives of this compound.

Cyclization Reactions for Tetrahydropyranyl Ring Formation

A variety of cyclization reactions are employed for the synthesis of the tetrahydropyran ring. The Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, is a powerful and widely used method for constructing the THP skeleton. This reaction can be catalyzed by Brønsted or Lewis acids.

Intramolecular hydroalkoxylation of unsaturated alcohols provides another direct route to tetrahydropyran rings. This can be catalyzed by various transition metals, including gold and platinum. For instance, Au(I)-catalyzed intramolecular hydroalkoxylation of δ-hydroxy allenes effectively yields the corresponding oxygen heterocycles.

The following table highlights some cyclization strategies for THP ring formation:

| Reaction Type | Key Reactants | Catalyst/Reagent | Product |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis Acid | 4-substituted tetrahydropyran |

| Intramolecular Hydroalkoxylation | δ-hydroxy allene | Au(I) catalyst | Substituted tetrahydropyran |

Stereoselective and Diastereoselective Synthesis of Bis-Tetrahydropyranyl Systems

Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is a significant area of research. The Prins cyclization, for example, can proceed with high diastereoselectivity, often favoring the formation of the all-cis substituted product. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

Silyl enol ether Prins cyclization is a notable variant that allows for the diastereoselective formation of substituted tetrahydropyran-4-ones. This method has been shown to tolerate a variety of functional groups and can establish quaternary centers with good diastereoselectivity.

Catalytic Strategies in the Synthesis of Related Heterocycles (e.g., Rh(III)-catalyzed reactions)

Modern catalytic methods offer efficient and atom-economical routes to tetrahydropyran derivatives. Rhodium-catalyzed cyclization of allenols has emerged as a highly syn-selective method for accessing 2,4-disubstituted and 2,4,6-trisubstituted tetrahydropyrans. rsc.org This approach demonstrates excellent functional group compatibility. rsc.org

Furthermore, Rh(III)-catalyzed C-H activation and annulation reactions, while not directly forming the THP ring in all cases, represent a powerful strategy for the synthesis of complex heterocyclic systems that can serve as precursors or analogues to the bis-tetrahydropyranyl scaffold.

Derivatization and Functionalization of this compound

The derivatization and functionalization of this compound are centered around the reactivity of its secondary amine functionality. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base, enabling a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, modification of its steric and electronic properties, and the potential for creating novel molecular architectures.

Chemical Transformations of the Amine Functionality

The secondary amine group in this compound is a key site for a range of chemical modifications, including alkylation, acylation, sulfonylation, and nitrosation. These transformations are fundamental in synthetic organic chemistry for building more complex molecular structures.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. ucalgary.ca The reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile. ucalgary.ca To prevent the formation of a quaternary ammonium (B1175870) salt, which can occur with exhaustive alkylation, reaction conditions such as the stoichiometry of the reactants and the nature of the base used are carefully controlled. ucalgary.calibretexts.org Another approach for N-alkylation involves reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acylation of the secondary amine involves the reaction with acylating agents like acid chlorides, acid anhydrides, or esters to form the corresponding amide. bath.ac.uktandfonline.com This reaction is generally robust and high-yielding. tandfonline.com The resulting amide is a neutral and more stable functional group compared to the parent amine, which can be useful for protecting the amine functionality during subsequent synthetic steps. researchgate.net Various catalysts, including iodine, can promote this transformation under mild conditions. tandfonline.comresearchgate.net

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base yields a sulfonamide. expertsmind.comjove.com This reaction, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines, results in a stable N,N-disubstituted sulfonamide. jove.commsu.edu Sulfonamides are important functional groups in medicinal chemistry and can significantly alter the biological properties of the parent amine. researchgate.net

N-Nitrosation: Secondary amines can react with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form N-nitrosamines. acs.orgveeprho.comorganic-chemistry.org This reaction proceeds through the electrophilic attack of the nitrosonium ion on the amine nitrogen. acs.org The formation of N-nitrosamines is a significant chemical transformation, though the products are often associated with biological activity that requires careful handling and consideration.

Table 1: Representative Chemical Transformations of the Amine Functionality of this compound

| Transformation | Reagent/Conditions | Product |

| N-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | N-Methyl-bis(4-tetrahydropyranyl)amine |

| N-Acylation | Acetyl chloride (CH₃COCl), Triethylamine | N-Acetyl-bis(4-tetrahydropyranyl)amine |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl), Pyridine | N-Benzenesulfonyl-bis(4-tetrahydropyranyl)amine |

| N-Nitrosation | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | N-Nitroso-bis(4-tetrahydropyranyl)amine |

Adduct Formation with Lewis Acids and Other Reagents

As a Lewis base, the nitrogen atom of this compound can donate its lone pair of electrons to a Lewis acid, which is an electron pair acceptor, to form a Lewis adduct. wikipedia.org This interaction can influence the reactivity of the amine and is a fundamental concept in coordination chemistry and catalysis.

Common Lewis acids that can form adducts with secondary amines include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and various metal cations. The formation of the adduct is typically a reversible process, and the strength of the interaction depends on the relative acidity and basicity of the Lewis acid and the amine, respectively. The formation of these adducts can be used to temporarily protect the amine functionality or to activate other parts of the molecule for subsequent reactions. For instance, coordination of a Lewis acid to the amine can alter the stereochemical outcome of reactions at nearby chiral centers.

Furthermore, the amine functionality can interact with other reagents through non-covalent interactions, such as hydrogen bonding. In the presence of protic solvents or other hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor. These interactions can influence the solubility, conformation, and reactivity of the molecule.

Table 2: Examples of Adduct Formation with this compound

| Lewis Acid/Reagent | Type of Interaction | Resulting Species |

| Boron trifluoride (BF₃) | Dative bond formation | This compound-boron trifluoride adduct |

| Aluminum chloride (AlCl₃) | Dative bond formation | This compound-aluminum chloride adduct |

| Protic Solvent (e.g., Methanol) | Hydrogen bonding | Solvated this compound |

Introduction of Chirality and Asymmetric Synthesis Approaches

This compound is an achiral molecule. However, chirality can be introduced through various synthetic strategies, leading to the formation of enantioenriched products. Asymmetric synthesis approaches are crucial in the preparation of chiral compounds, which are of significant interest in pharmaceuticals and materials science. nih.gov

One potential strategy to introduce chirality is through the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For instance, a chiral acyl group could be introduced via acylation, followed by a diastereoselective reaction at a position alpha to the tetrahydropyran ring, and subsequent removal of the chiral auxiliary.

Another approach involves the use of chiral catalysts in reactions involving the amine or the tetrahydropyran rings. For example, a catalytic asymmetric hydrogenation of a double bond introduced into one of the tetrahydropyran rings could lead to a specific stereoisomer. nih.gov Similarly, enantioselective derivatization of the amine functionality using a chiral reagent in the presence of a suitable catalyst could be explored. The development of stereoselective methods for the synthesis of chiral amines is an active area of research. yale.edu

Table 3: Potential Asymmetric Synthesis Strategies for Derivatives of this compound

| Strategy | Description | Potential Chiral Product |

| Chiral Auxiliary | Acylation with a chiral acid, followed by diastereoselective functionalization and removal of the auxiliary. | Enantioenriched functionalized this compound derivative. |

| Chiral Catalyst | Catalytic asymmetric modification of the tetrahydropyran ring or the amine functionality. | Chiral this compound derivative. |

| Resolution | Separation of a racemic mixture of a chiral derivative using a chiral resolving agent or chiral chromatography. | Enantiopure isomers of a chiral this compound derivative. |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to understanding the chemical structure and bonding within Bis(4-tetrahydropyranyl)amine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in defining its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals for the different protons in the molecule. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration, typically in the range of 0.5-5.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2-H and C6-H) are expected to be the most deshielded within the ring system, appearing in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen (C4-H) would also be deshielded, with an expected chemical shift around 2.5-3.0 ppm. The remaining methylene (B1212753) protons (C3-H and C5-H) would likely resonate further upfield, between 1.5 and 2.0 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons bonded to the heteroatoms are expected to show the most significant downfield shifts. The carbons adjacent to the oxygen atom (C-2 and C-6) would likely appear in the 65-75 ppm region. The carbon atom bonded to the nitrogen (C-4) is expected to resonate in the 45-55 ppm range. The remaining carbon atoms (C-3 and C-5) would be found further upfield, typically between 25 and 35 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 0.5 - 5.0 (broad singlet) | - |

| C2-H, C6-H | 3.5 - 4.0 | 65 - 75 |

| C3-H, C5-H | 1.5 - 2.0 | 25 - 35 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and are not based on experimental data for the specific compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

The infrared spectrum of this compound, a secondary amine, is expected to exhibit characteristic absorption bands corresponding to its functional groups.

A key feature for a secondary amine is the N-H stretching vibration, which typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. The N-H bending vibration is expected in the range of 1650-1580 cm⁻¹. Strong, broad absorption due to N-H wagging is also anticipated between 910 and 665 cm⁻¹. compoundchem.com

The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. Furthermore, the presence of the tetrahydropyran (B127337) rings will give rise to a strong C-O-C stretching band, characteristically found in the 1150-1085 cm⁻¹ range for ethers. The C-H stretching vibrations of the methylene groups in the rings are expected just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium to Strong |

| N-H Bend | 1650 - 1580 | Variable |

| C-O-C Stretch | 1150 - 1085 | Strong |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

Note: These are expected ranges based on general IR spectroscopy principles.

X-ray Crystallography of this compound and its Complexes

While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography of related compounds, such as other amine complexes and pyran derivatives, provides a basis for understanding its potential solid-state conformation and intermolecular interactions. researchgate.netmdpi.com

Determination of Solid-State Molecular Conformation

It is highly probable that in the solid state, the tetrahydropyran rings of this compound would adopt a chair conformation, as this is the most stable arrangement for such six-membered heterocyclic rings. The substituent at the 4-position (the amino group) can be either in an axial or equatorial position. Generally, for monosubstituted cyclohexane (B81311) rings and their heteroanalogs, the equatorial position is favored for bulky substituents to minimize steric strain. Therefore, a conformation where both tetrahydropyranyl groups are attached to the central nitrogen via an equatorial C-N bond is the most likely.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

In the crystalline state, it is anticipated that the secondary amine group would act as a hydrogen bond donor. The nitrogen-bound hydrogen atom can form hydrogen bonds with electronegative atoms in neighboring molecules, such as the oxygen atoms of the tetrahydropyran rings or other acceptor groups if co-crystallized. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. The general geometry for such N-H···O hydrogen bonds involves donor-acceptor distances typically in the range of 2.7 to 3.2 Å.

Conformational Dynamics and Stereochemical Implications

The conformational dynamics of this compound in solution are expected to be dominated by the chair-chair interconversion of the two tetrahydropyran rings. The barrier to this ring-flipping process would be influenced by the nature of the substituents and any intramolecular interactions.

Rotational Barriers and Conformational Equilibria

No experimental or theoretical studies detailing the rotational energy barriers around the C-N bonds of this compound were found. Research in this area would typically involve techniques such as dynamic NMR spectroscopy or computational chemistry to determine the energy required for rotation and the relative populations of different conformers at equilibrium. Such analyses would provide insight into the molecule's flexibility and the preferred spatial arrangements of the two tetrahydropyran rings relative to the central nitrogen atom. However, no such data has been published for this specific compound.

Factors Influencing Stereoisomerism and Diastereoselectivity

There is no available research on the stereoisomerism of this compound or the diastereoselectivity of its synthesis or reactions. An analysis in this area would investigate the potential for different stereoisomers to exist due to the chiral centers at the 4-position of the tetrahydropyran rings. Factors that could influence the formation of specific stereoisomers, such as the choice of reagents, catalysts, and reaction conditions in its synthesis, have not been documented. Consequently, there are no reported studies on the diastereomeric ratios or the factors that control the stereochemical outcome of reactions involving this compound.

Due to the absence of specific research findings for this compound in the specified areas, no data tables or detailed research discussions can be provided.

Mechanistic Investigations and Reactivity Studies

Reaction Mechanisms Involving the Tetrahydropyranyl Amine Moiety

The reactivity of the tetrahydropyranyl (THP) amine moiety is largely dictated by the interplay between the nitrogen atom and the adjacent tetrahydropyran (B127337) rings. This relationship gives rise to several key mechanistic pathways.

The Prins reaction and its variants are powerful methods for the stereoselective synthesis of the tetrahydropyran skeleton. uva.es A central feature of this reaction is the formation of a cationic intermediate on the tetrahydropyran ring. The mechanism typically involves the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, which generates an oxocarbenium ion. uva.esnih.gov This ion undergoes a 6-endo cyclization to form a transient tetrahydropyranyl carbocation. uva.es

In silyl-Prins cyclizations, which utilize electron-rich alkenylsilanes, the reaction rates and selectivities are often enhanced. uva.es The mechanism proceeds through the formation of an oxocarbenium ion, which readily cyclizes to provide a stabilized carbocation that can be trapped by a nucleophile, such as a halide. uva.es For instance, a catalytic amount of a Lewis acid like BiCl₃ can facilitate the formation of the oxocarbenium ion, while a trapping agent like TMSCl is required to intercept the intermediate tetrahydropyranyl carbocation to yield the final product. uva.es The stability and stereochemistry of these cationic intermediates are crucial in determining the final product's structure and stereoisomeric purity. nih.gov

Nitrogen-containing analogues of the Prins reaction, known as aza-Prins cyclizations, are utilized to synthesize nitrogen-containing heterocycles. researchgate.netbris.ac.uk In these reactions, the amine functionality plays a direct role in the cyclization cascade. For example, a protected homoallylic amine can be deprotected in situ with a strong acid, and the subsequent addition of an aldehyde can trigger the aza-Prins cyclization to yield complex tricyclic piperidine (B6355638) scaffolds. bris.ac.uk

In other related cyclizations, the nitrogen atom participates as part of an intermediate that dictates the reaction's outcome. A notable example involves the cyclization of an oxocarbenium ion which proceeds through a diequatorial chair-like conformation to furnish an N-acyliminium ion. nih.govsemanticscholar.org This intermediate is then hydrolyzed to produce the final tetrahydropyran-containing product. nih.govsemanticscholar.org This pathway demonstrates how the amine moiety, in the form of a carbamate, can act as an effective terminating group for the cyclization process. nih.govsemanticscholar.org

While specific studies on radical generation from bis(4-tetrahydropyranyl)amine are not extensively documented, the general chemistry of secondary amines and tetrahydropyranyl compounds provides insight into potential mechanisms. Nitrogen-centered radicals, particularly aminium radicals, are valuable reactive intermediates for forming C–N bonds. nih.gov These are typically generated from amine precursors through single-electron reduction or oxidation, often facilitated by photoredox catalysis. nih.govnih.gov Upon generation, an aminium radical can undergo further reactions, such as deprotonation to form an α-amino radical, which can then engage in intermolecular additions or other transformations. nih.gov

Furthermore, the tetrahydropyranyl group itself can be involved in photochemical processes. Studies on THP ethers have shown that photolysis in the presence of a sensitizer (B1316253) can lead to the transfer of the THP group, indicating the generation of a reactive intermediate under photochemical conditions. acs.org Aromatic amines are also known to possess radical-trapping capabilities, a property that is enhanced by certain ortho-substituents. nih.gov This suggests that the amine moiety in this compound could potentially act as a scavenger for radical species.

Stability and Reactivity Profile under Diverse Chemical Environments

The stability of the N-THP linkage is analogous to that of a hemiaminal, which defines its behavior in different chemical environments.

The tetrahydropyranyl group, when attached to a nitrogen or oxygen atom, is characterized by its general stability under neutral and basic conditions. nih.govorganic-chemistry.org However, the hemiaminal bond between the nitrogen and the THP moiety is labile under acidic conditions. nih.gov The cleavage is typically performed via acid-catalyzed hydrolysis. organic-chemistry.org

Studies on THP-protected amino acids have provided detailed insights into this acid sensitivity. For example, the cleavage of a THP group from a tryptophan derivative was studied using various concentrations of trifluoroacetic acid (TFA). A mixture of TFA/H₂O/CH₂Cl₂ (10:2:88) resulted in nearly 90% deprotection after one hour. d-nb.info Even mildly acidic aqueous conditions (e.g., pH 4.8) can lead to the slow cleavage of THP acetals over time. d-nb.info

| Condition | Stability of N-THP Bond | Notes | Source |

|---|---|---|---|

| Strongly Basic (e.g., t-BuOK, LDA) | Stable | The THP group is widely used as a protecting group due to its stability towards strong bases. | organic-chemistry.org |

| Neutral (pH ~7) | Stable | Generally stable under neutral aqueous conditions. | nih.gov |

| Mildly Acidic (e.g., pH 4.8) | Labile | Slow cleavage occurs over time. | d-nb.info |

| Strongly Acidic (e.g., TFA) | Highly Labile | Rapid cleavage occurs; used for deprotection. | nih.govd-nb.info |

The tetrahydropyranyl amine moiety generally exhibits good stability towards a range of common reductive and oxidative reagents. The THP group is stable against hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

Its stability towards oxidizing agents is also robust, although specific reagents can be employed for oxidative deprotection (cleavage). For instance, while stable to many common oxidants, THP ethers can be converted to their corresponding carbonyl compounds using reagents like silver bromate (B103136) (AgBrO₃) or sodium bromate/aluminum chloride (NaBrO₃/AlCl₃). organic-chemistry.org An efficient oxidative deprotection of THP ethers has also been developed using N-bromosuccinimide (NBS) in water. organic-chemistry.org The secondary amine itself can be susceptible to oxidation by strong oxidizing agents, which could lead to the formation of nitroxides or other oxidation products.

| Reagent Class | Example Reagent(s) | Reactivity/Stability of THP Moiety | Source |

|---|---|---|---|

| Hydride Reducing Agents | LiAlH₄, NaBH₄ | Stable | organic-chemistry.org |

| Organometallics | RLi, RMgX | Stable | organic-chemistry.org |

| Oxidizing Agents | KMnO₄, CrO₃ | Generally Stable | organic-chemistry.org |

| NBS, AgBrO₃ | Labile (Oxidative Deprotection) | organic-chemistry.org |

Regioselectivity and Stereoselectivity in Reactions

Detailed mechanistic investigations focusing specifically on the regioselectivity and stereoselectivity of reactions involving this compound are not extensively documented in publicly available scientific literature. While the broader field of organic chemistry has established principles of regioselectivity (the preference for bond-making or breaking in one direction over all other possible directions) and stereoselectivity (the preferential formation of one stereoisomer over another), specific studies detailing these aspects for this compound are limited.

The reactivity of the amine group and the influence of the two tetrahydropyran rings would theoretically govern the selectivity of its reactions. For instance, in reactions where the amine acts as a nucleophile, the steric hindrance imposed by the bulky tetrahydropyran moieties could play a significant role in directing the approach to an electrophilic center, thus influencing diastereoselectivity. Similarly, the conformational properties of the tetrahydropyran rings could impact the transition state energies of potential reaction pathways, leading to a preference for certain stereochemical outcomes.

However, without specific experimental data and detailed research findings, any discussion on the regioselectivity and stereoselectivity of this compound remains speculative. Further research is required to elucidate the specific stereochemical control exerted by this compound in various chemical transformations.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, offering predictions of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For Bis(4-tetrahydropyranyl)amine, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy conformation. Key properties that can be calculated include:

Electronic Energy: The total energy of the molecule in its optimized geometry.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and electronic excitability.

Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Dipole Moment: Providing insight into the polarity of the molecule.

A hypothetical set of DFT-calculated ground state properties for this compound is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

|---|---|

| Total Energy (Hartree) | -655.12345 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

Note: These values are illustrative and would require actual DFT calculations to be confirmed.

To understand the reactivity of this compound, for instance in N-alkylation or acylation reactions, transition state modeling is crucial. Using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method within a DFT framework, the transition state structures for specific reactions can be located. The energy of these transition states, when compared to the energy of the reactants, provides the activation energy, a key parameter in chemical kinetics. This allows for the elucidation of the most favorable reaction pathways.

Molecular Dynamics and Conformational Search Algorithms

The flexibility of the two tetrahydropyran (B127337) rings in this compound suggests a complex conformational landscape. Molecular Dynamics (MD) simulations and conformational search algorithms are employed to explore the various possible spatial arrangements of the atoms.

MD simulations would involve simulating the motion of the atoms over time, governed by a force field that approximates the potential energy surface. This can reveal the preferred conformations and the dynamics of their interconversion. Conformational search algorithms, such as Monte Carlo methods, systematically or randomly sample the conformational space to identify low-energy structures. The results of such a search would typically be a set of stable conformers and their relative energies, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair-Chair (equatorial) | 0.00 | 75 |

| Chair-Chair (axial) | 2.5 | 15 |

| Chair-Boat | 5.0 | 8 |

Note: These values are for illustrative purposes and represent a simplified model of the conformational landscape.

Intermolecular Interaction Analysis through Computational Methods

Understanding how this compound interacts with itself and with other molecules is key to predicting its physical properties, such as boiling point and solubility, as well as its behavior in a biological context. Computational methods to analyze these interactions include:

Non-Covalent Interaction (NCI) analysis: This method visualizes regions of weak interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its derivatives. For this compound, this would highlight the potential for hydrogen bonding involving the secondary amine proton and the oxygen atoms of the tetrahydropyran rings.

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the electron density to define atomic basins and bond paths, including those for non-covalent interactions, providing a quantitative measure of their strength.

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, offering a detailed understanding of the nature of the intermolecular forces at play.

Through these computational lenses, a comprehensive theoretical understanding of this compound can be constructed, paving the way for further experimental investigation and application.

Applications and Advanced Research Trajectories

Bis(4-tetrahydropyranyl)amine as a Synthetic Intermediate

As a secondary amine flanked by two bulky heterocyclic ring systems, this compound serves as a versatile building block in organic synthesis. The nitrogen atom's nucleophilicity, combined with the steric influence of the tetrahydropyran (B127337) (THP) rings, dictates its reactivity and utility in constructing more complex molecular architectures.

The synthesis of novel fused heterocycles is a cornerstone of medicinal chemistry, and intermediates that can introduce specific structural motifs are highly valuable. The "tert-amino effect," a phenomenon that involves the cyclization of certain ortho-substituted N,N-dialkylanilines, provides a mechanistic framework through which complex heterocyclic systems can be formed. nih.gov While direct examples involving this compound are not extensively documented, the principle of using secondary amines in cyclization reactions is well-established. For instance, the Knoevenagel condensation of 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde with active methylene (B1212753) compounds, followed by cyclization, leads to the formation of fused pyrazolinoquinolizine derivatives. nih.gov

The nitrogen atom in this compound can act as a nucleophile to participate in addition-cyclization reactions. For example, in the synthesis of spirocyclic tetrahydronaphthyridines, primary alkylamines are used in a photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation to form the heterocyclic core. researchgate.net The secondary amine of this compound could potentially be employed in similar annulation strategies to create novel spirocyclic or fused heterocyclic systems.

The integration of this compound into multi-step synthetic pathways can be envisioned through several standard organic transformations. The secondary amine functionality allows for reactions such as N-alkylation, N-acylation, and condensation reactions. These reactions would append new functionalities to the core structure, enabling further elaboration.

For example, in the synthesis of novel cholinesterase inhibitors, demethylsertraline, a secondary amine, is reacted with various aldehydes and ketones to produce N-substituted derivatives. nih.gov Similarly, this compound could be reacted with a range of electrophiles to generate a library of derivatives for biological screening.

The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines. slideshare.net While primary amines are commonly used, the application of secondary amines in such reactions can lead to the formation of tertiary amines with high structural diversity. The resulting products can then undergo further transformations, such as intramolecular Diels-Alder reactions, to construct polycyclic scaffolds. slideshare.net

Role in Medicinal Chemistry and Drug Discovery Research

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by modulating lipophilicity and providing a hydrogen bond acceptor in the form of the ring oxygen. researchgate.net

Functionalized tetrahydropyran scaffolds are valuable starting points for the synthesis of compound libraries for drug discovery. chemscene.com The key 4-hydroxytetrahydropyran scaffold can be converted to a 4-azidotetrahydropyran, which can then be reduced to a 4-aminotetrahydropyran (B1267664). chemscene.com This primary amine is a precursor for the potential synthesis of this compound. Such scaffolds, rich in sp3-hybridized carbons, are increasingly sought after in drug design to explore new chemical space.

The structural motif of this compound, with its two THP rings, is analogous to the bis-tetrahydrofuran (bis-THF) ligand found in several potent HIV-1 protease inhibitors, including darunavir. columbia.edu This analogy suggests that this compound could serve as a scaffold for designing inhibitors of other enzymes, where interactions with hydrophobic pockets and hydrogen bonding are crucial for binding.

The design of novel bioactive molecules often involves the synthesis of hybrid scaffolds that combine features of known pharmacophores. For instance, a hybrid of benzophenone and indanone has been synthesized to create molecules with potential anticancer activity. iupac.org Similarly, the this compound core could be functionalized with other known pharmacophores to generate novel molecular scaffolds with a wide range of potential biological activities.

The development of analogues of existing drugs is a common strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. The bis-THF moiety in HIV-1 protease inhibitors like darunavir is crucial for its high potency and resilience against drug-resistant viral strains. This is due to its ability to form strong hydrogen bonds with the backbone of the enzyme's active site. columbia.edu

It is rationalized that replacing the bis-THF ligand with a larger fused tetrahydropyran–tetrahydrofuran (Tp–THF) ligand could more effectively fill the enzyme's hydrophobic binding pocket and enhance van der Waals interactions. columbia.edu By extension, a this compound-derived scaffold could offer similar or potentially enhanced binding characteristics. The synthesis of analogues would involve the functionalization of the secondary amine and potentially the tetrahydropyran rings to optimize interactions with the target enzyme.

| Feature of Bis-THF Analogs in HIV-1 Protease Inhibition | Potential Implication for this compound Analogs |

| Backbone Hydrogen Bonding | The two oxygen atoms of the THP rings can act as hydrogen bond acceptors, mimicking the interactions of the bis-THF moiety with the protease backbone. |

| Hydrophobic Interactions | The larger THP rings compared to THF rings could lead to enhanced van der Waals interactions within the hydrophobic pockets of the enzyme's active site. |

| Modulation of Physicochemical Properties | The THP scaffold can be used to fine-tune the solubility, lipophilicity, and metabolic stability of the inhibitor. |

| Overcoming Drug Resistance | By targeting the highly conserved backbone of the protease, inhibitors with this scaffold may be less susceptible to resistance mutations that primarily affect the side chains of the active site residues. |

Catalytic Applications and Ligand Design

Secondary amines and diamines are widely used as ligands in transition metal catalysis. The nitrogen atoms can coordinate to a metal center, and the substituents on the nitrogen can influence the steric and electronic properties of the resulting catalyst, thereby affecting its activity and selectivity.

While specific catalytic applications of this compound have not been extensively reported, its structure suggests potential as a chelating ligand. The two tetrahydropyran rings are bulky substituents that could create a specific chiral environment around a metal center, making it a candidate for applications in asymmetric catalysis.

Chelating agents are used in homogeneous catalysis; for example, BINAP, a bidentate phosphine ligand, is used in Noyori asymmetric hydrogenation. researchgate.net Diamine ligands are also employed in copper-catalyzed cross-coupling reactions. The design of such ligands often focuses on tuning the steric bulk and electronic properties to achieve high efficiency and selectivity.

The potential of this compound as a ligand can be inferred from the broader class of chelating diamines. The two nitrogen atoms could coordinate to a metal, and the bulky THP groups would influence the coordination geometry and the accessibility of the catalytic site. This could be particularly useful in enantioselective reactions where controlling the approach of a substrate to the metal center is crucial.

| Property of Diamine Ligands | Potential of this compound as a Ligand |

| Chelation | The secondary amine can act as a single coordination point, or if derivatized to a diamine, can form a stable chelate with a metal ion. |

| Steric Hindrance | The two bulky tetrahydropyran rings can create a sterically hindered environment around the metal center, which can be beneficial for selectivity in catalysis. |

| Chiral Environment | If synthesized from a chiral precursor, this compound could be a chiral ligand for asymmetric catalysis. |

| Solubility | The tetrahydropyran moieties can enhance the solubility of the metal complex in organic solvents. |

Use as a Ligand in Transition Metal Catalysis

Secondary amines are a crucial class of ligands in transition metal catalysis, valued for their steric and electronic properties that can be fine-tuned to influence the outcome of catalytic reactions. nih.gov The nitrogen atom in a secondary amine like this compound possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. The two tetrahydropyranyl rings would impart significant steric bulk around the metal center, which could be advantageous in controlling selectivity in catalytic transformations.

The field of transition metal catalysis has seen a surge in the development of catalysts for multi-electron chemical transformations. emory.edu While precious metals like rhodium, ruthenium, and palladium have been extensively studied, there is a growing interest in employing earth-abundant metals. emory.edu The design of novel ligands is central to this endeavor. Bis(amidophenyl)amine ligands, for instance, have been developed for multi-electron catalysis by transition metals. emory.edu Similarly, chelating amines are utilized in late transition metal catalysts for olefin polymerization. mdpi.com While this compound is not a chelating ligand in the traditional sense, its potential to modulate the electronic and steric environment of a metal center makes it a candidate for investigation in various catalytic reactions, including cross-coupling and C-H amination. acs.orgacs.org

The table below illustrates the characteristics of different amine-containing ligands in transition metal catalysis, providing a framework for postulating the potential role of this compound.

| Ligand Type | Amine Functionality | Key Features in Catalysis | Potential Application for this compound |

| Chelating Amines | Primary, Secondary, Tertiary | Forms stable multi-dentate complexes with metal centers, influencing catalyst stability and selectivity. | While not a chelating ligand itself, its steric bulk could mimic the controlled environment of a chelating ligand. |

| Secondary Amine Ligands | Secondary | Offers a balance of steric hindrance and electron-donating ability. Can influence enantioselectivity in asymmetric catalysis. nih.gov | The bulky tetrahydropyranyl groups could be highly effective in creating a chiral pocket around the metal, potentially leading to high enantioselectivity. |

| Redox-Active Ligands | Often incorporated into a larger conjugated system | Can participate in the catalytic cycle by accepting or donating electrons, facilitating multi-electron transformations. emory.edu | The oxygen atoms in the tetrahydropyran rings could potentially engage in secondary interactions with the metal center, although this is less likely to confer significant redox activity. |

Investigation of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, with secondary amines playing a central role. wikipedia.org Chiral secondary amines are particularly effective in promoting asymmetric cascade reactions, allowing for the construction of complex chiral molecules from simple starting materials. nih.gov These catalysts typically operate through one of two primary mechanisms: enamine catalysis or iminium catalysis. wikipedia.org

In enamine catalysis, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. In iminium catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile.

Given that this compound is a secondary amine, it has the potential to act as an organocatalyst. The steric bulk of the tetrahydropyranyl groups could significantly influence the stereochemical outcome of reactions, potentially leading to high levels of asymmetric induction if a chiral version of the catalyst were to be synthesized. The development of novel secondary amine organocatalysts continues to be an active area of research, with a focus on creating catalysts that are more efficient and selective. acs.orgresearchgate.net

The following table outlines the key features of secondary amine organocatalysis and the potential role of this compound within this framework.

| Catalysis Type | Intermediate | Role of Secondary Amine | Potential for this compound |

| Enamine Catalysis | Enamine | Forms a nucleophilic enamine with a carbonyl compound. | The steric hindrance from the tetrahydropyranyl rings could influence the facial selectivity of the enamine's reaction with electrophiles. |

| Iminium Catalysis | Iminium Ion | Forms an electrophilic iminium ion with an α,β-unsaturated carbonyl compound. | The bulky substituents could effectively shield one face of the iminium ion, directing the nucleophilic attack to the other face and controlling stereoselectivity. |

Analytical Chemistry Applications of Bis-Tetrahydropyranyl Derivatives

In analytical chemistry, particularly for the analysis of amine-containing compounds, derivatization is a common strategy to improve separation and detection. sigmaaldrich.comsigmaaldrich.com Aliphatic amines, for example, often lack a chromophore, making them difficult to detect using UV-Vis spectroscopy. sigmaaldrich.com Derivatization can introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity. nih.gov

Derivatization Reagents for Amine Analysis (e.g., in Capillary Electrophoresis with Electrochemical Detection)

Capillary electrophoresis (CE) is a powerful separation technique that is well-suited for the analysis of charged species like amines. nih.gov However, the analysis of neutral or weakly charged amines can be challenging. Derivatization can be employed to introduce a charge or a more readily detectable functional group. The use of derivatization reagents is a well-established practice to enhance the analytical performance for various amines. researchgate.net

While there is no specific literature on the use of bis-tetrahydropyranyl derivatives as derivatizing agents, the general principle involves reacting the target amine with a reagent that imparts desirable analytical properties. For example, a reagent containing a tetrahydropyran moiety could potentially alter the solubility and electrophoretic mobility of the target amine, aiding in its separation. The introduction of a tetrahydropyranyl group has been explored as a protecting group in peptide chemistry, indicating its reactivity with amine functionalities under certain conditions. d-nb.info

The following table summarizes common derivatization strategies for amines in capillary electrophoresis and speculates on the potential utility of tetrahydropyranyl-based reagents.

| Derivatization Strategy | Purpose | Example Reagent | Potential Role of Tetrahydropyranyl Derivatives |

| Introduction of a Chromophore/Fluorophore | Enhance detection by UV-Vis or fluorescence. nih.gov | Dansyl chloride, Fluorescamine | A tetrahydropyranyl-containing reagent with a chromophoric or fluorophoric group could be designed for this purpose. |

| Introduction of a Charge | Improve separation in capillary electrophoresis. | Succinic anhydride | Reaction with a suitable tetrahydropyranyl derivative could introduce a charged moiety, enhancing electrophoretic separation. |

| Alteration of Electrophoretic Mobility | Improve resolution between similar analytes. nih.gov | Phthalic anhydride nih.gov | The bulky and relatively non-polar tetrahydropyranyl groups would significantly alter the size-to-charge ratio of the derivatized amine, potentially improving separation efficiency. |

Method Development for Trace Analysis of Amine-Containing Compounds

The detection of trace amounts of amines is crucial in various fields, including environmental monitoring and clinical diagnostics. nih.govnih.gov Derivatization is often a necessary step in method development for trace analysis, as it can significantly improve the sensitivity and selectivity of the analytical method. researchgate.netnih.gov The ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative with a high detector response. sigmaaldrich.com

The development of new derivatization reagents is an ongoing area of research. mdpi.com While the direct application of bis-tetrahydropyranyl derivatives for this purpose has not been reported, the concept of using such molecules to enhance analytical performance is plausible. The introduction of two bulky tetrahydropyran rings could, for instance, increase the hydrophobicity of the analyte, which could be beneficial for certain extraction and separation techniques, such as solid-phase extraction (SPE) and reversed-phase liquid chromatography.

The table below outlines key considerations in method development for trace amine analysis and the potential contributions of derivatization with tetrahydropyranyl-containing reagents.

| Analytical Challenge | Role of Derivatization | Example Technique | Potential Impact of Tetrahydropyranyl Derivatization |

| Low Concentration | Increase detector response. | HPLC with fluorescence detection nih.gov | A fluorescent tetrahydropyranyl-based reagent could enable highly sensitive detection. |

| Matrix Interference | Improve selectivity of extraction and/or detection. nih.gov | Solid-Phase Extraction (SPE) | The altered polarity of the derivatized amine could allow for more selective retention on an SPE sorbent, removing interfering matrix components. |

| Poor Chromatographic Behavior | Improve peak shape and resolution. | Gas Chromatography (GC) researchgate.net | Derivatization can reduce the polarity of amines, leading to more symmetrical peaks and better separation in GC. The bulky tetrahydropyranyl groups would likely enhance this effect. |

Future Perspectives and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The future synthesis of Bis(4-tetrahydropyranyl)amine is increasingly leaning towards environmentally benign methodologies. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of development include the use of efficient catalysts and eco-friendly reaction media.

Current research in related heterocyclic compounds focuses on amine-catalyzed reactions in aqueous media, which significantly reduces the reliance on volatile organic solvents. scispace.com For instance, the synthesis of fused bicyclic 4H-pyrans has been achieved with high yields in ethanol (B145695) or water at room temperature, highlighting a practical green chemistry approach. scispace.com Another avenue involves the use of solid acid catalysts, such as ion-exchange resins like Dowex 50WX4–100, which can be easily recovered and reused, simplifying the purification process and minimizing waste. researchgate.netnih.gov The development of mechanochemical methods, where reactions are induced by grinding solid reactants together, also presents a solvent-free alternative for the synthesis of complex amine derivatives. nih.gov

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Related Research Findings |

| Amine Catalysis in Aqueous Media | Reduces use of hazardous organic solvents, simplifies reaction conditions. | High yields for 4H-pyranes achieved in ethanol and water at room temperature. scispace.com |

| Solid Acid Catalysts | Catalyst can be easily recovered and reused, minimizing waste and simplifying purification. | Dowex 50WX4–100 efficiently catalyzes the protection of alcohols with dihydropyran. researchgate.net |

| Microwave-Assisted Synthesis | Reduces reaction times, increases yields, and lowers energy consumption. | Green synthesis of tetra Schiff bases and bis-azo bis-Schiff bases demonstrates efficiency and time-saving properties. scirp.org |

| Mechanochemical Methods | Solvent-free reaction conditions, operational simplicity, and high yields. | Environmentally friendly synthesis of 5-amino-pyrazole-4-carbonitriles using a recyclable nanocatalyst. nih.gov |

Exploration of Novel Reactivity Patterns

The unique structural features of this compound, which combine two tetrahydropyran (B127337) rings with a secondary amine, suggest a rich and largely unexplored reactivity. The tetrahydropyranyl (THP) group is well-known as a protecting group for alcohols, valued for its stability in non-acidic conditions and ease of removal. nih.gov Future research will likely focus on leveraging the reactivity of the N-H bond and the potential for ring-opening or rearrangement reactions of the THP moieties under specific conditions.

The presence of two THP groups could lead to unique chelation properties with metal centers, opening up possibilities for its use as a novel ligand in catalysis. Furthermore, the amine can act as a nucleophile or a base, and its reactivity can be tuned by the electronic properties of the THP rings. The exploration of its role in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the efficient synthesis of novel heterocyclic scaffolds. nih.gov

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of synthetic routes for compounds like this compound. chemrxiv.org ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions, such as temperature, solvent, and catalyst, thereby increasing yield and reducing experimental costs. chemrxiv.orgnih.gov

For this compound, ML models could be trained to identify novel catalysts or predict the reactivity of its derivatives. nih.gov These predictive models can screen virtual libraries of related compounds to identify candidates with desired properties, accelerating the discovery of new materials and therapeutic agents. nih.gov While the generalizability of these models can be limited by the size of the dataset, they provide a powerful data-driven framework for catalyst and compound design. nih.gov

| AI/ML Application Area | Potential Impact on this compound Research | Key Advantages |

| Reaction Optimization | Predict optimal synthesis conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. | Enhanced efficiency, reduced experimental costs, and faster process development. chemrxiv.org |

| Catalyst Design | Identify novel and more efficient catalysts for the synthesis of the compound and its derivatives. | Data-driven approach to catalyst discovery, potentially leading to greener and more selective reactions. nih.gov |

| Property Prediction | Screen virtual libraries of derivatives to predict physicochemical properties and biological activity. | Accelerates the discovery of new materials and potential drug candidates. |

| Novel Reactivity Discovery | Uncover new reaction pathways and patterns by analyzing large chemical reaction databases. | Expands the synthetic utility of the core molecular structure. |

Expanding Applications in Interdisciplinary Research Fields

The unique structure of this compound makes it a promising candidate for applications in several interdisciplinary fields. Its potential as a building block in polymer chemistry and materials science is significant. For instance, incorporating this diamine into aramid polymers could enhance solubility and processability while maintaining desirable thermal and mechanical properties. mdpi.com The flexible ether linkages and the non-coplanar structure of the THP rings could disrupt polymer chain packing, leading to materials with unique characteristics. mdpi.com

In medicinal chemistry, the tetrahydropyran motif is a common feature in many natural products and pharmacologically active compounds. The bis-THP amine scaffold could serve as a starting point for the synthesis of novel therapeutic agents. Its potential to act as a ligand for biological targets could be explored through computational docking studies and experimental screening. Furthermore, its derivatives could find use as organocatalysts in asymmetric synthesis, leveraging the chiral centers that can be introduced on the THP rings.

Q & A

Q. Table 1: Representative Yields for Tetrahydropyranylamine Derivatives

| Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Tetrahydropyrancarboxylic | 4-Tetrahydropyranylamine | 44 | |

| 4-Tetrahydropyranacetic | 4-Tetrahydropyranmethylamine | 52.5 |

How can researchers optimize the synthesis of this compound to address low yields reported in prior studies?

Level: Advanced

Answer:

Low yields (e.g., 44% for 4-tetrahydropyranylamine) often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst modification : Transition-metal catalysts with bulky ligands (e.g., Pt/C or Rh/Al₂O₃) improve selectivity by reducing undesired pathways .

- Microwave-assisted synthesis : Shortens reaction time and minimizes decomposition, as demonstrated in pyranylmethylamine syntheses .

- In-situ purification : Use of scavenger resins (e.g., polymer-bound sulfonic acid) removes unreacted aldehydes, enhancing purity .

What spectroscopic techniques are appropriate for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for tetrahydropyranyl protons (δ 1.4–4.0 ppm) and amine protons (δ 1.2–2.8 ppm). Splitting patterns confirm chair conformations of the pyran rings .

- IR spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) validate structure .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 185.26 (C₁₀H₁₉NO₂) confirm molecular weight .

What strategies can resolve contradictions in the biological activity data of this compound derivatives?

Level: Advanced

Answer:

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing vs. cell viability assays) to isolate structure-activity relationships .

- Solubility differences : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure uniform compound dispersion .

- Stereochemical factors : Enantiomeric purity significantly impacts activity. Chiral HPLC or asymmetric synthesis can resolve this .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile amines (e.g., during synthesis or workup) .

- Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

How does the stereoelectronic environment of this compound influence its coordination chemistry?

Level: Advanced

Answer:

The two tetrahydropyranyl groups create a sterically hindered, electron-rich environment, enabling:

- Metal-ligand interactions : Preferential binding to late transition metals (e.g., Pd²⁺ or Cu²⁺) via the lone pair on the amine nitrogen .

- Catalytic applications : Stabilizes metal centers in cross-coupling reactions, as seen in analogous pyridylmethylamine ligands .

Q. Table 2: Comparative Coordination Properties

| Ligand Structure | Metal Affinity | Application |

|---|---|---|

| This compound | Moderate | Catalytic hydrogenation |

| Pyridylmethylamine | High | Suzuki-Miyaura coupling |

What computational methods are suitable for modeling the conformational flexibility of this compound?

Level: Advanced

Answer:

- Molecular dynamics (MD) simulations : Predict chair-chair vs. boat conformations of tetrahydropyranyl rings .

- Density functional theory (DFT) : Calculate rotational barriers (~5–10 kcal/mol) for amine group inversion .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reactivity .

Notes

- Data Sources : PubChem , synthetic yield tables , and coordination chemistry studies were prioritized for reliability.

- Methodological Focus : Answers emphasize experimental design, reproducibility, and analytical rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。